2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a member of triazolopyrimidines.
Scientific Research Applications
Adenosine A2A Receptor Antagonism
A study by Matasi et al. (2005) explored the in vitro and in vivo adenosine A2A receptor antagonism of compounds based on 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine and its analogs. They discovered several compounds with significant oral activity in a rat catalepsy model, highlighting the potential of these compounds in modulating adenosine A2A receptors, which could have implications in various neurological disorders (Matasi et al., 2005).
Antibacterial Activity
Research by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against Gram-positive and Gram-negative microbial strains. This study underlines the potential of such compounds in the development of new antibacterial agents (Lahmidi et al., 2019).
PET Tracer for Cerebral Adenosine A2A Receptors
Zhou et al. (2014) developed a tracer, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This demonstrates the potential of such compounds in neuroimaging and the study of neurological diseases (Zhou et al., 2014).
Antituberculous Agents
In a study by Titova et al. (2019), structural analogs of a promising antituberculous agent, including the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, were synthesized and evaluated for their tuberculostatic activity. This research contributes to the development of new treatments for tuberculosis (Titova et al., 2019).
Antimicrobial and Antifungal Activities
Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities in vitro. This highlights the compound's potential use in treating infections caused by various pathogens (Komykhov et al., 2017).
Potential Antiviral Activity
Massari et al. (2017) developed a process for synthesizing 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, identifying a compound with potential to inhibit influenza virus RNA polymerase, suggesting antiviral applications for these compounds (Massari et al., 2017).
Synthesis in Supercritical Carbon Dioxide
Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in antiviral drug synthesis, using supercritical carbon dioxide. This method offers an environmentally friendly approach to the synthesis of such compounds (Baklykov et al., 2019).
Properties
Molecular Formula |
C17H14N4O2 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
6-benzyl-2-(furan-2-yl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H14N4O2/c1-11-13(10-12-6-3-2-4-7-12)16(22)21-17(18-11)19-15(20-21)14-8-5-9-23-14/h2-9H,10H2,1H3,(H,18,19,20) |
InChI Key |
HLBWUJDFCJIZEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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